![molecular formula C9H15NO6S2 B14156843 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide CAS No. 17133-80-1](/img/structure/B14156843.png)
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide typically involves the alkylation of trans-N-alkyl (or aryl)-N’- (3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate . Another method involves the reaction of cyanogen bromide with trans-3-hydroxy-4-aminothiolan-1,1-dioxides . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above. Factors such as solvent selection, reaction temperature, and catalyst use are critical in scaling up the production process. For instance, the use of ethanol or its mixture with DMF has been found to provide better yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiolane derivatives .
Aplicaciones Científicas De Investigación
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of pesticides and antioxidants.
Mecanismo De Acción
The mechanism of action of 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. The nitromethyl group plays a crucial role in this process by generating reactive intermediates that cause oxidative stress in the target cells .
Comparación Con Compuestos Similares
Similar Compounds
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: This compound is an effective fungicide with selective action.
trans-2-Iminoperhydrothieno [3,4-d]-oxazole 5,5-dioxides: These compounds are synthesized through similar routes and have comparable chemical properties.
Uniqueness
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide stands out due to its unique combination of nitromethyl and dioxothiolan groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Propiedades
Número CAS |
17133-80-1 |
|---|---|
Fórmula molecular |
C9H15NO6S2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-[(1,1-dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15NO6S2/c11-10(12)9(7-1-3-17(13,14)5-7)8-2-4-18(15,16)6-8/h7-9H,1-6H2 |
Clave InChI |
MTYKSDFJLYJRDR-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1C(C2CCS(=O)(=O)C2)[N+](=O)[O-] |
Solubilidad |
41.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)
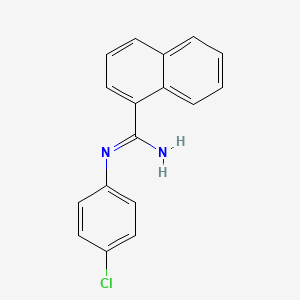

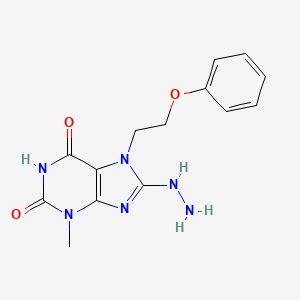
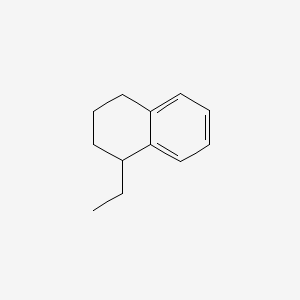
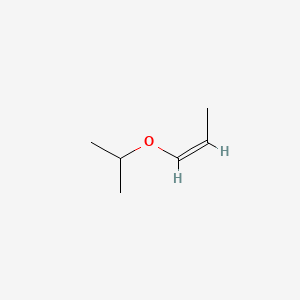
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)
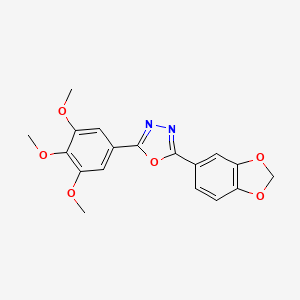

![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B14156810.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156819.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)

